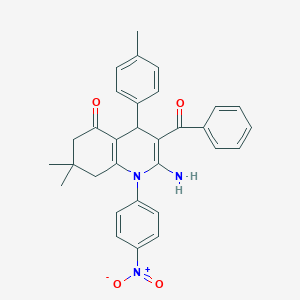
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one, commonly known as DMABNQ, is a chemical compound with potential applications in scientific research. This compound belongs to the family of quinoline derivatives, which are known for their diverse biological activities. DMABNQ has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of scientific research.
Mecanismo De Acción
DMABNQ exerts its biological activity by inhibiting the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. DMABNQ binds to the active site of these enzymes and prevents them from carrying out their functions, leading to DNA damage and ultimately inducing apoptosis in cancer cells. DMABNQ has also been shown to inhibit the expression of various oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMABNQ has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, DMABNQ has been shown to have anti-inflammatory activity by inhibiting the expression of pro-inflammatory cytokines. DMABNQ has also been shown to have neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMABNQ has several advantages for use in lab experiments. It is a stable compound with high purity, making it suitable for use in various assays. DMABNQ is also relatively easy to synthesize using optimized methods, allowing for large-scale production. However, DMABNQ has some limitations, including its low solubility in aqueous solutions, which may limit its use in certain assays. DMABNQ also has potential toxicity, which must be taken into consideration when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on DMABNQ. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of DMABNQ. Another area of interest is the investigation of the potential applications of DMABNQ in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of DMABNQ and to optimize its use in lab experiments.
Métodos De Síntesis
DMABNQ can be synthesized using various methods, including the condensation reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one and 4-methylphenylhydrazine hydrochloride. Another method involves the reaction of 2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydroquinoline-5-one with nitrous acid followed by the reaction with 4-methylphenylhydrazine hydrochloride. These methods have been optimized to obtain high yields of DMABNQ with purity suitable for scientific research.
Aplicaciones Científicas De Investigación
DMABNQ has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DMABNQ can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of topoisomerase I and II enzymes. DMABNQ has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing the expression of oncogenes. These findings suggest that DMABNQ may have potential applications as a chemotherapeutic agent for the treatment of cancer.
Propiedades
Nombre del producto |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Fórmula molecular |
C31H29N3O4 |
Peso molecular |
507.6 g/mol |
Nombre IUPAC |
2-amino-3-benzoyl-7,7-dimethyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C31H29N3O4/c1-19-9-11-20(12-10-19)26-27-24(17-31(2,3)18-25(27)35)33(22-13-15-23(16-14-22)34(37)38)30(32)28(26)29(36)21-7-5-4-6-8-21/h4-16,26H,17-18,32H2,1-3H3 |
Clave InChI |
XAWOFWOWAQDZHM-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)N(C(=C2C(=O)C4=CC=CC=C4)N)C5=CC=C(C=C5)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![(3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304305.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-6-phenylthieno[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304309.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)






